molecular formula C27H30N4O3 B611826 WT-161

WT-161

Número de catálogo: B611826
Peso molecular: 458.6 g/mol
Clave InChI: KXWWYFKVBFUVIZ-SGWCAAJKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de WT-161 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Las condiciones de reacción suelen implicar el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica típicamente utilizando técnicas cromatográficas y se caracteriza utilizando métodos espectroscópicos .

Análisis De Reacciones Químicas

Tipos de Reacciones

WT-161 se somete a diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede llevar a la formación de óxidos, mientras que la reducción puede producir diferentes derivados del ácido hidroxámico .

Aplicaciones Científicas De Investigación

Introduction to WT-161

This compound is a selective inhibitor of histone deacetylase 6 (HDAC6), which has garnered attention for its potential applications in cancer therapy. This compound has demonstrated significant anti-tumor effects across various cancer types, including multiple myeloma and breast cancer, and shows promise in combination therapies with other chemotherapeutic agents.

Anti-Tumor Activity

  • Multiple Myeloma :
    • This compound has shown remarkable anti-tumor activity in preclinical models of multiple myeloma. Studies indicate that it downregulates growth factor receptors, leading to apoptosis in cancer cells .
  • Breast Cancer :
    • In vitro studies have demonstrated that this compound triggers apoptotic cell death in various breast cancer cell lines (MCF7, T47D, BT474, MDA-MB231) by decreasing the expression of key receptors such as EGFR, HER2, and estrogen receptor alpha (ERα) .
    • In vivo experiments using mouse xenograft models confirmed that this compound significantly inhibits tumor growth and induces cell death through mechanisms involving caspase activation .
  • Osteosarcoma :
    • Recent research highlights the efficacy of this compound in osteosarcoma treatment. It was found to suppress cell growth and induce apoptosis via the upregulation of phosphatase and tensin homolog (PTEN) while inhibiting the PI3K/AKT signaling pathway. Moreover, it exhibited synergistic effects when combined with 5-fluorouracil (5-FU), enhancing its cytotoxicity against osteosarcoma cells both in vitro and in vivo .

Mechanistic Insights

  • Selective HDAC6 Inhibition :
    • This compound selectively increases acetylation of α-tubulin without hyperacetylating histones, distinguishing it from other HDAC inhibitors like vorinostat and panobinostat . This selectivity may contribute to its unique therapeutic profile.
  • Synergistic Effects :
    • The compound has been shown to enhance the effectiveness of other chemotherapeutic agents such as bortezomib and temozolomide (TMZ). For instance, it significantly improves the efficacy of TMZ-induced apoptosis in glioblastoma cells .

Case Study 1: Breast Cancer Xenograft Model

A study utilized an MCF7 breast cancer xenograft model to evaluate the anti-tumor effects of this compound. Mice were treated with this compound at a dose of 80 mg/kg/day for three weeks. Results indicated a significant reduction in tumor size compared to control groups, correlating with decreased ERα expression and increased apoptotic markers .

Case Study 2: Osteosarcoma Treatment

In another investigation focusing on osteosarcoma, researchers established xenograft models to assess the combined treatment of this compound and 5-FU. The findings revealed that this combination not only inhibited tumor growth more effectively than either agent alone but also enhanced apoptosis rates in treated tumors .

Summary Table of Key Findings

Cancer Type Mechanism of Action Combination Therapy Key Outcomes
Multiple MyelomaDownregulation of growth factor receptorsN/AInduces apoptosis; significant tumor inhibition
Breast CancerDecreased expression of EGFR, HER2, ERαBortezomibEnhanced cytotoxicity; significant growth inhibition
OsteosarcomaUpregulation of PTEN; inhibition of AKT pathway5-FluorouracilSynergistic effect; increased apoptosis

Actividad Biológica

WT-161 is a selective inhibitor of histone deacetylase 6 (HDAC6), which has garnered attention for its potential therapeutic applications in various cancers, including retinoblastoma, multiple myeloma, breast cancer, and osteosarcoma. This compound influences biological activity primarily through the modulation of apoptotic pathways and the regulation of growth factor receptors.

This compound functions by inhibiting HDAC6, leading to an increase in acetylation of histones and non-histone proteins. This alteration in acetylation status can influence gene expression and cellular signaling pathways associated with apoptosis and tumor growth inhibition.

Key Findings:

  • Apoptosis Induction : this compound has been shown to induce apoptosis in various cancer cell lines, including retinoblastoma and breast cancer cells, through the upregulation of pro-apoptotic proteins such as Bad .
  • Downregulation of Growth Factor Receptors : In breast cancer models, this compound downregulates the expression of epidermal growth factor receptor (EGFR), estrogen receptor alpha (ERα), and HER2, contributing to reduced cell proliferation .

1. Retinoblastoma

A study demonstrated that this compound suppressed cell growth and increased apoptosis in retinoblastoma cells in a dose-dependent manner. The compound increased the transcription of the pro-apoptotic gene Bad by enhancing acetylation at its promoter region .

Parameter Result
Apoptosis RateDose-dependent increase
IC50 Value0.40 nM
Synergistic EffectEnhanced with cisplatin

2. Breast Cancer

In preclinical models involving breast cancer cell lines (MCF7, T47D), this compound exhibited significant anti-tumor effects. The compound was found to decrease the expression of key growth factor receptors without altering their mRNA levels, indicating a post-transcriptional regulatory mechanism .

Cell Line Growth Inhibition (%) at 80 mg/kg
MCF7Significant reduction
T47DSignificant reduction

3. Osteosarcoma

This compound was also evaluated for its effects on osteosarcoma cells, where it increased apoptosis through the PTEN/AKT signaling pathway. This highlights its potential as a therapeutic agent beyond hematological malignancies .

Summary of Biological Activity

The following table summarizes the biological activities associated with this compound across different cancer types:

Cancer Type Mechanism Key Outcomes
RetinoblastomaHDAC6 inhibition leading to Bad upregulationIncreased apoptosis; synergistic with cisplatin
Breast CancerDownregulation of EGFR and ERαInhibition of cell growth; reduced tumor size
OsteosarcomaRegulation of PTEN/AKT pathwayEnhanced apoptosis; potential for clinical use

Propiedades

IUPAC Name

N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3/c32-26(15-9-1-2-10-16-27(33)30-34)29-28-21-22-17-19-25(20-18-22)31(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-8,11-14,17-21,34H,1-2,9-10,15-16H2,(H,29,32)(H,30,33)/b28-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWWYFKVBFUVIZ-SGWCAAJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NNC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=N/NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WT-161
Reactant of Route 2
Reactant of Route 2
WT-161
Reactant of Route 3
WT-161

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.